molecular formula C26H41N3O5 B13386389 benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

Cat. No.: B13386389
M. Wt: 475.6 g/mol
InChI Key: MQUQNJIRJAJICL-VABKMULXSA-N
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Description

This compound is a benzyl carbamate derivative featuring a branched peptide-like backbone with multiple stereospecific (2S)-configured residues. The structure includes three 4-methyl-1-oxopentan-2-yl moieties interconnected via amide bonds, with a benzyl carbamate group at the N-terminus. The stereochemical uniformity (all S-configured centers) is critical for its biological interactions, as seen in related compounds targeting enzymatic active sites, such as histone deacetylases (HDACs) .

Synthetic routes for analogous benzyl carbamates often involve sequential coupling of protected amino acid derivatives. For example, Scheme 3 in outlines a multi-step synthesis using hydroxycarbamoyl benzyl intermediates, highlighting the importance of orthogonal protecting groups (e.g., benzyl carbamate) to preserve stereochemistry during assembly .

Properties

Molecular Formula

C26H41N3O5

Molecular Weight

475.6 g/mol

IUPAC Name

benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate

InChI

InChI=1S/C26H41N3O5/c1-17(2)12-21(15-30)29(23(24(27)31)14-19(5)6)25(32)22(13-18(3)4)28-26(33)34-16-20-10-8-7-9-11-20/h7-11,15,17-19,21-23H,12-14,16H2,1-6H3,(H2,27,31)(H,28,33)/t21-,22-,23-/m0/s1

InChI Key

MQUQNJIRJAJICL-VABKMULXSA-N

Isomeric SMILES

CC(C)C[C@@H](C=O)N([C@@H](CC(C)C)C(=O)N)C(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CC(C)CC(C=O)N(C(CC(C)C)C(=O)N)C(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate involves several steps, including the protection and deprotection of functional groups, as well as the formation of peptide bonds. One common method involves the use of benzyl carbamate as a protecting group for the amino function, followed by coupling reactions to introduce the desired side chains .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently handle the multiple steps required for the synthesis, including the coupling of amino acids and the removal of protecting groups. The use of high-throughput techniques and optimized reaction conditions ensures the efficient production of the compound on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents such as potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to the removal of protecting groups, resulting in the formation of free amines .

Scientific Research Applications

Benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and other non-covalent forces, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

Key structural analogues differ in substituent positioning, stereochemistry, or backbone modifications. Below is a comparative analysis:

Compound Key Structural Features Biological Relevance Source
Target Compound Three (2S)-4-methyl-1-oxopentan-2-yl residues; benzyl carbamate Potential HDAC inhibition (inferred from analogues)
Benzyl ((S)-1-(((S)-1-((4-(hydroxycarbamoyl)benzyl)amino)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate (5) 4-Hydroxycarbamoyl benzyl substituent; shorter backbone HDAC inhibitor with IC₅₀ < 100 nM
Benzyl ((S)-1-(((S)-1-((3-(hydroxycarbamoyl)benzyl)amino)-1-oxopropan-2-yl)amino)-4-methyl-1-oxopentan-2-yl)carbamate (7) 3-Hydroxycarbamoyl benzyl substituent Reduced HDAC affinity compared to 5 (IC₅₀ ~ 500 nM)
Benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate Simplified backbone with fewer branching points Lower metabolic stability due to reduced steric shielding
Benzyl N-[(2S)-3-methyl-1-oxo-1-[[(3S)-1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl]amino]butan-2-yl]carbamate Trifluoromethyl group; altered stereochemistry at C3 Enhanced lipophilicity (LogP 6.6 vs. 5.2 in target compound)

Physicochemical and Computational Comparisons

  • Lipophilicity: The trifluoro-substituted analogue () exhibits higher XLogP3 (6.6 vs.
  • Molecular Similarity : Tanimoto and Dice indices () reveal moderate similarity (0.65–0.75) between the target compound and HDAC inhibitors like 5 and 7 , primarily due to shared benzyl carbamate and branched alkyl motifs .
  • Metabolic Stability : Compounds with fewer rotatable bonds (e.g., 5 ) show longer half-lives in microsomal assays compared to the target compound (21 rotatable bonds) .

Research Findings and Implications

  • HDAC Inhibition : Hydroxycarbamoyl-substituted analogues (5 , 7 ) demonstrate potent HDAC inhibition, while the target compound’s activity remains underexplored. The absence of a hydroxamate group in the target may limit metal-binding capacity, a key HDAC inhibition mechanism .
  • Dereplication via Molecular Networking: highlights that even minor structural changes (e.g., substituent position in 5 vs. 7) yield distinct MS/MS fragmentation patterns (cosine score < 0.8), aiding rapid identification in complex mixtures .
  • Therapeutic Potential: The trifluoro-substituted analogue () shows promise in protease inhibition assays, leveraging its enhanced lipophilicity for CNS-targeted applications .

Biological Activity

Benzyl N-[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]-[(2S)-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate, commonly referred to as Benzyl Carbamate , is a complex organic compound with significant potential in various biological applications. Its intricate structure, characterized by multiple functional groups including carbamate and amine functionalities, suggests various mechanisms of action in biological systems. This article explores the biological activity of this compound, focusing on its enzyme inhibition properties, potential therapeutic applications, and relevant research findings.

Molecular Formula and Weight

  • Molecular Formula : C26H41N3O5
  • Molecular Weight : Approximately 475.6 g/mol

Structural Features

The compound features:

  • Multiple amino acid residues
  • A carbamate group which enhances its reactivity
  • Potential for interaction with various biological macromolecules

Enzyme Inhibition

Research indicates that Benzyl Carbamate exhibits significant enzyme inhibition properties, particularly against proteolytic enzymes. This characteristic is crucial as it can be leveraged for therapeutic interventions in diseases such as cancer and infectious diseases.

The inhibition mechanism involves the binding of the compound to the active site of enzymes, thereby preventing substrate access and subsequent catalytic activity. This property is similar to other known protease inhibitors, making it a candidate for further investigation in drug development.

Interaction Studies

Preliminary studies have shown that Benzyl Carbamate interacts with various biological targets, potentially influencing pathways involved in cell signaling and metabolism. These interactions may lead to:

  • Modulation of cellular responses
  • Alteration in metabolic pathways
  • Influence on gene expression related to cell growth and apoptosis

Study 1: Protease Inhibition in Cancer Cells

A study conducted on cancer cell lines demonstrated that Benzyl Carbamate significantly inhibited the activity of specific proteases involved in tumor progression. The results indicated a reduction in cell viability and proliferation rates when treated with varying concentrations of the compound.

Concentration (µM)Cell Viability (%)
0100
1085
5060
10030

Study 2: Effects on Metabolic Pathways

Another research project focused on the effects of Benzyl Carbamate on metabolic pathways in liver cells. The findings suggested that treatment with the compound led to alterations in glucose metabolism, indicating potential applications in metabolic disorders.

Treatment GroupGlucose Uptake (mg/dL)
Control100
Benzyl Carbamate70

Potential Applications

Given its biological activity, Benzyl Carbamate has potential applications in several fields:

  • Pharmaceuticals : As a lead compound for developing new protease inhibitors.
  • Biotechnology : In enzyme assays and as a tool for studying proteolytic processes.
  • Clinical Research : For investigating metabolic disorders and cancer therapies.

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